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Compound Name: Trimedoxime bromide

Cat. No.: B1497801 Get Quote

An In-depth Technical Guide to Trimedoxime Bromide: Synthesis, Chemical Properties, and

Mechanism of Action

Introduction
Trimedoxime bromide, also known as TMB-4 or dipyroxime, is a bisquaternary pyridinium

oxime that serves as a crucial cholinesterase reactivator.[1][2][3] It is primarily utilized as an

antidote in the treatment of poisoning by organophosphorus (OP) compounds, such as nerve

agents and pesticides.[1][2][3][4] OP compounds exert their toxicity by covalently binding to

and inhibiting acetylcholinesterase (AChE), an essential enzyme responsible for the hydrolysis

of the neurotransmitter acetylcholine. The accumulation of acetylcholine leads to a cholinergic

crisis, characterized by a range of life-threatening neuromuscular and autonomic symptoms.

Trimedoxime bromide counteracts this by reactivating the inhibited AChE, thereby restoring

normal synaptic function.[5][6] This technical guide provides a comprehensive overview of the

synthesis, chemical properties, and mechanism of action of trimedoxime bromide, intended

for researchers, scientists, and professionals in drug development.

Chemical Properties and Data
Trimedoxime bromide is chemically identified as 1,1'-[propane-1,3-diyl]bis(4-formylpyridinium)

dibromide dioxime.[5] It is a bis-pyridinium oxime featuring two pyridinium rings linked by a

three-carbon chain, with an oxime group attached to each ring.[5]

Table 1: Physicochemical and Identification Data for Trimedoxime Bromide
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Property Value Source

IUPAC Name

(NE)-N-[[1-[3-[4-[(E)-

hydroxyiminomethyl]pyridin-1-

ium-1-yl]propyl]pyridin-1-ium-4-

yl]methylidene]hydroxylamine;

dibromide

[6]

Synonyms TMB-4, Dipyroxime, C-434 [1][2]

CAS Number 56-97-3 [2][3][6]

Molecular Formula C₁₅H₁₈Br₂N₄O₂ [1][2][6][7]

Molar Mass 446.14 g/mol [1][2][6][7]

Appearance Solid powder [2]

Solubility Soluble in DMSO [2]

Stability

Stable in the pH range of 3.0

to 3.8, with maximum stability

at pH 3.0.[8] The degradation

rate is accelerated by

increasing concentrations of

bromide ions.[9]

Elemental Analysis
C: 40.38%, H: 4.07%, Br:

35.82%, N: 12.56%, O: 7.17%
[2]

Synthesis of Trimedoxime Bromide
The synthesis of trimedoxime bromide and similar bispyridinium oximes is typically achieved

through the quaternization of pyridine-based precursors.[5] The established method involves

the reaction of a pyridinealdoxime with a suitable dihaloalkane.[5]

Synthetic Pathway
The synthesis of trimedoxime bromide specifically involves a two-step reaction between 4-

pyridinecarboxaldehyde oxime and 1,3-dibromopropane.[5]
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Formation of the Monoquaternary Intermediate: In the first step, 4-pyridinecarboxaldehyde

oxime reacts with 1,3-dibromopropane to form a monoquaternary salt. This reaction is

carefully controlled to favor the formation of the intermediate over the bisquaternary product.

Purification of the Intermediate: The monoquaternary intermediate is then separated from

any bisquaternary byproducts. This is often accomplished through selective crystallization,

for instance, by using acetonitrile, a solvent in which the bisquaternary salts are less soluble.

[5]

Formation of Trimedoxime Bromide: The purified monoquaternary intermediate is

subsequently reacted with a second equivalent of 4-pyridinecarboxaldehyde oxime to yield

the final product, trimedoxime bromide.[5]
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Step 1: Formation of Monoquaternary Intermediate

Step 2: Purification

Step 3: Formation of Final Product
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Diagram 1: Synthetic workflow for Trimedoxime Bromide.
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Experimental Protocol: Synthesis of Trimedoxime
Bromide
The following protocol is a representative methodology based on the described synthetic

pathway.

Materials:

4-Pyridinecarboxaldehyde oxime

1,3-Dibromopropane

Acetonitrile (anhydrous)

Ethanol

Deionized water

Reaction vessel with reflux condenser and magnetic stirrer

Heating mantle

Crystallization dish

Filtration apparatus (Büchner funnel)

Vacuum oven

Procedure:

Step 1: Synthesis of the Monoquaternary Intermediate

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve

1.0 equivalent of 4-pyridinecarboxaldehyde oxime in a minimal amount of a suitable

solvent (e.g., ethanol).

Add 1.1 equivalents of 1,3-dibromopropane to the solution.
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Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours, monitoring

the reaction progress by Thin Layer Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Remove the solvent under reduced pressure to obtain a crude mixture of the

monoquaternary salt and unreacted starting materials.

Step 2: Purification of the Intermediate

Add a sufficient volume of hot acetonitrile to the crude product from Step 1. The

monoquaternary salt should dissolve, while the bisquaternary byproduct is significantly

less soluble.

Stir the suspension vigorously and then filter it while hot to remove the insoluble

bisquaternary salt.

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce

crystallization of the monoquaternary intermediate.

Collect the crystals by vacuum filtration, wash with a small amount of cold acetonitrile, and

dry under vacuum.

Step 3: Synthesis of Trimedoxime Bromide

Dissolve the purified monoquaternary intermediate (1.0 equivalent) in a suitable solvent

such as ethanol in a clean reaction vessel.

Add 1.0 equivalent of 4-pyridinecarboxaldehyde oxime to the solution.

Heat the mixture to reflux and maintain for 6-8 hours, again monitoring by TLC.

Upon completion, cool the reaction mixture to room temperature. The product,

trimedoxime bromide, should precipitate out of the solution.

Collect the solid product by vacuum filtration.
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Recrystallize the crude trimedoxime bromide from an ethanol/water mixture to achieve

high purity.

Dry the final product in a vacuum oven at 50°C.

Step 4: Characterization

Confirm the identity and purity of the synthesized trimedoxime bromide using analytical

methods such as ¹H NMR, IR spectroscopy, and High-Performance Liquid

Chromatography (HPLC).[5]

Mechanism of Action: Acetylcholinesterase
Reactivation
The therapeutic effect of trimedoxime bromide is derived from its ability to reactivate AChE

that has been inhibited by OP compounds.[5] This process involves a series of intricate

molecular interactions within the enzyme's active site.

Molecular Interactions and Reactivation Pathway
Binding: The trimedoxime bromide molecule binds to the OP-inhibited AChE. Its

bisquaternary structure is crucial for this binding. One of the pyridinium rings interacts with

the peripheral anionic site (PAS) of the enzyme, while the other aromatic nucleus positions

itself within the active site gorge, interacting with key amino acid residues like TYR337 and

TYR341.[4][5][10]

Nucleophilic Attack: The oxime group of trimedoxime, positioned correctly due to the binding

of the pyridinium rings, performs a nucleophilic attack on the phosphorus atom of the

organophosphate moiety that is covalently bound to the serine residue of the AChE active

site.[5]

Cleavage and Regeneration: This attack leads to the formation of a phosphonylated oxime,

cleaving the bond between the organophosphate and the serine residue of the enzyme.

Enzyme Reactivation: The departure of the phosphonylated oxime regenerates the free,

active acetylcholinesterase, which can then resume its physiological function of hydrolyzing

acetylcholine.[5]
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The length and flexibility of the linker chain connecting the two pyridinium rings are critical

determinants of reactivation potency.[5] For reactivation of AChE inhibited by the nerve agent

tabun, a linker length of three to four carbons has been identified as optimal.[5]

AChE Reactivation by Trimedoxime Bromide
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Diagram 2: Signaling pathway of AChE reactivation.

Analytical and Quality Control Methods
To ensure the purity, stability, and identity of trimedoxime bromide, several analytical methods

are recommended.

Table 2: Recommended Analytical Methods for Trimedoxime Bromide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/product/b1497801
https://www.benchchem.com/product/b1497801
https://www.benchchem.com/product/b1497801?utm_src=pdf-body-img
https://www.benchchem.com/product/b1497801?utm_src=pdf-body
https://www.benchchem.com/product/b1497801?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1497801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Method Purpose Typical Conditions

High-Performance Liquid

Chromatography (HPLC)

Purity assessment and stability

studies

Column: C18Detection: UV at

254 nmMobile Phase:

Acetonitrile/water (e.g., 70:30)

with 0.1% trifluoroacetic acid[5]

Argentometric Titration Quantification of bromide ions
Standard titration procedure

using a silver nitrate solution.

¹H NMR and IR Spectroscopy
Identity confirmation and

structural elucidation

Comparison of spectra with a

reference standard to confirm

the chemical structure.[5]

Experimental Protocol: HPLC Analysis of Trimedoxime
Bromide
Objective: To determine the purity of a trimedoxime bromide sample.

Materials and Equipment:

HPLC system with a UV detector

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Trimedoxime bromide reference standard

Acetonitrile (HPLC grade)

Trifluoroacetic acid (TFA)

Deionized water (18.2 MΩ·cm)

Volumetric flasks, pipettes, and autosampler vials

Procedure:

Preparation of Mobile Phase:
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Prepare the mobile phase by mixing acetonitrile and water in a 70:30 (v/v) ratio.

Add TFA to a final concentration of 0.1%.

Degas the mobile phase using sonication or vacuum filtration.

Preparation of Standard Solution:

Accurately weigh a known amount of trimedoxime bromide reference standard and

dissolve it in the mobile phase to prepare a stock solution of 1 mg/mL.

Perform serial dilutions to prepare working standards at concentrations ranging from 0.01

to 0.2 mg/mL.

Preparation of Sample Solution:

Accurately weigh the synthesized trimedoxime bromide sample and dissolve it in the

mobile phase to a final concentration of approximately 0.1 mg/mL.

HPLC Analysis:

Set up the HPLC system with the following parameters (or as optimized):

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL

Column Temperature: 25°C

Detection Wavelength: 254 nm

Inject the standard solutions to generate a calibration curve.

Inject the sample solution in triplicate.

Data Analysis:

Identify the peak corresponding to trimedoxime bromide based on the retention time of

the standard.
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Calculate the area of the main peak and any impurity peaks in the sample chromatogram.

Determine the purity of the sample using the area percent method:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
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HPLC Analysis Workflow
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Diagram 3: Experimental workflow for HPLC analysis.
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Conclusion
Trimedoxime bromide is a vital antidote for organophosphate poisoning, with a well-

established synthesis and a clear mechanism of action centered on the reactivation of

acetylcholinesterase. For researchers and developers, a thorough understanding of its

chemical properties, synthetic pathways, and appropriate analytical methods is essential for

ensuring its quality, efficacy, and stability. The protocols and data presented in this guide offer a

foundational resource for the synthesis, characterization, and study of this important

pharmaceutical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1497801#trimedoxime-bromide-synthesis-and-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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